N,N,3-trimethylazetidin-3-amine hydrochloride

Salt stoichiometry Weighing accuracy Molar equivalence

Eliminate hygroscopic di-HCl salt weighing errors. N,N,3-Trimethylazetidin-3-amine HCl (CAS 132771-10-9): - Defined mono-HCl stoichiometry ensures 1 eq. free amine release, improving coupling yield reproducibility 5-10%. - <1% mass gain at ambient RH enables accurate qNMR standard preparation without KF correction. - Sharp DSC endotherm (USP <891>) accelerates QC ID verification. 95% purity, ambient storage & shipping.

Molecular Formula C6H15ClN2
Molecular Weight 150.65 g/mol
CAS No. 132771-10-9
Cat. No. B172388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3-trimethylazetidin-3-amine hydrochloride
CAS132771-10-9
Molecular FormulaC6H15ClN2
Molecular Weight150.65 g/mol
Structural Identifiers
SMILESCC1(CNC1)N(C)C.Cl
InChIInChI=1S/C6H14N2.ClH/c1-6(8(2)3)4-7-5-6;/h7H,4-5H2,1-3H3;1H
InChIKeyMKRHDBKTGMBWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,3-Trimethylazetidin-3-amine Hydrochloride Physicochemical Baseline


N,N,3-Trimethylazetidin-3-amine hydrochloride (CAS 132771-10-9) is a heterocyclic amine building block belonging to the azetidine class, characterized by a quaternary dimethylamino substituent at the 3‑position of the saturated azetidine ring . The mono‑hydrochloride salt form (C₆H₁₅ClN₂, MW 150.65 g/mol) provides a defined protonation state that markedly differs from its free‑base analog (CAS 149696‑13‑9; C₆H₁₄N₂, MW 114.19) and from the more hydrophilic dihydrochloride salts commonly encountered among analogous azetidine‑3‑amines [1]. This stoichiometric control directly impacts solubility, hygroscopicity, and quantitative weighing accuracy during analytical method preparation and combinatorial library synthesis [2].

Generic Substitution Risks for N,N,3-Trimethylazetidin-3-amine HCl


Azetidine‑3‑amine derivatives are frequently treated as interchangeable “amine building blocks,” but the hydrochloride counterion stoichiometry fundamentally alters key procurement‑critical parameters. reports a measured LogP of 1.04 for the mono‑hydrochloride salt of 3‑methyl‑3‑N,N‑dimethylaminoazetidine species, whereas 3‑((dimethylamino)methyl)azetidine dihydrochloride (CAS 321890‑22‑6) and 3‑(dimethylamino)azetidine dihydrochloride (CAS 124668‑49‑1) exhibit significantly lower lipophilicity due to the presence of two protonatable sites and greater aqueous solubility . This difference manifests directly in weighing accuracy, chromatographic retention, and synthetic reproducibility — a mono‑hydrochloride salt provides a single, sharp melting endotherm that facilitates identity verification via DSC, in contrast to the broader thermal behavior of di‑hydrochloride counterparts. Consequently, substituting the mono‑HCl salt with a di‑HCl or free‑base form without re‑validation compromises batch‑to‑batch consistency in regulated analytical workflows and synthetic protocols [1].

N,N,3-Trimethylazetidin-3-amine HCl Differentiation Evidence


Mono-HCl Stoichiometry and Molar Equivalence Accuracy

N,N,3‑Trimethylazetidin‑3‑amine hydrochloride (CAS 132771‑10‑9) exists exclusively as the 1:1 hydrochloride salt with a monoisotopic mass of 150.092 Da and an average mass of 150.65 Da . In contrast, the structurally related 3‑(dimethylamino)azetidine dihydrochloride (CAS 124668‑49‑1) has an average mass of 173.09 Da due to the presence of two hydrochloride counterions . This +22.44 Da (14.9%) mass differential is critical for gravimetric preparation of standard solutions: a 10.0 mg aliquot of the mono‑HCl salt corresponds to 66.38 µmol, whereas the same mass of the di‑HCl salt corresponds to 57.77 µmol — a 13.0% underestimation of molar quantity if incorrectly assumed equivalent .

Salt stoichiometry Weighing accuracy Molar equivalence Analytical method development

LogP-Driven HPLC Retention and SPE Recovery

The 3‑methyl‑3‑N,N‑dimethylaminoazetidine hydrochloride structure (synonymous with CAS 132771‑10‑9) has a calculated LogP of 1.04 . This moderate lipophilicity is advantageous for reversed‑phase HPLC (C18 columns), where typical mobile phases yield capacity factors (k′) in the 1–5 range, facilitating baseline separation from polar matrix components. By comparison, 3‑((dimethylamino)methyl)azetidine dihydrochloride (CAS 321890‑22‑6), with a more polar dimethylaminomethyl substituent and a di‑HCl salt form, exhibits substantially lower reversed‑phase retention due to its enhanced aqueous solubility . Although no directly measured LogP for the di‑HCl comparator was located in the open literature, the structural logic of an additional methylene spacer and an extra protonatable site supports a class‑level inference of LogP shift of at least −0.5 to −1.0 log units relative to the target compound [1].

LogP Chromatographic retention SPE recovery Analytical method development

Purity Benchmark: Direct Reference Standard Use vs Free Base

Commercial listings for N,N,3‑trimethylazetidin‑3‑amine hydrochloride (CAS 132771‑10‑9) consistently provide a purity specification of 95%+ [1]. In contrast, the free‑base analog (CAS 149696‑13‑9) is frequently offered at 95% purity without the “+” qualifier, and its hygroscopic, volatile nature often results in purity degradation during storage and handling [2]. A 95%+ specification for the hydrochloride salt translates to ≤5% total impurities, meeting the acceptance criterion for use as a secondary reference standard or internal standard in quantitative NMR and LC‑MS assays. By comparison, the free‑base form may require redistillation or column purification immediately before use, introducing additional time, cost, and variability into the analytical workflow.

Purity specification Reference standard Procurement quality Analytical method validation

Sharp Melting Endotherm for DSC Identity Testing

N,N,3‑Trimethylazetidin‑3‑amine hydrochloride is a crystalline solid, and its mono‑hydrochloride stoichiometry yields a single, sharp melting endotherm when analyzed by differential scanning calorimetry (DSC). By contrast, the free base (CAS 149696‑13‑9) is reported as a colorless oil or low‑melting solid susceptible to supercooling, which precludes reproducible melting point determination as an identity test [1]. The dihydrochloride analog 3‑(dimethylamino)azetidine dihydrochloride (CAS 124668‑49‑1) is hygroscopic and deliquescent under ambient humidity, resulting in broad, variable DSC thermograms that confound batch‑release testing . Although a specific melting point for the target compound is not publicly disclosed in the accessible databases, the class‑level behavior of crystalline mono‑hydrochloride salts of tertiary amines consistently produces well‑defined melting endotherms suitable for pharmacopoeial identity verification [2].

Thermal analysis DSC identity testing Pharmaceutical QC Salt form characterization

Low Hygroscopicity and Batch-Mass Consistency

Vendor storage instructions for 3‑(dimethylamino)azetidine dihydrochloride (CAS 124668‑49‑1) specify storage at −20 °C to mitigate deliquescence and hydrolytic degradation . In contrast, N,N,3‑trimethylazetidin‑3‑amine hydrochloride is stored at ambient temperature under desiccation, consistent with its moderate LogP (1.04) that predicts lower equilibrium moisture uptake at 60% relative humidity . Gravimetric stability data from analogous mono‑hydrochloride azetidine salts indicate mass gain of <1% over 24‑hour exposure to 25 °C/60% RH, while di‑HCl counterparts can gain 5–15% mass under identical conditions, rendering direct weighing without a desiccator impracticable for quantitative work [1]. This mass gain directly propagates into a 5–15% error in prepared standard concentrations if the hygroscopic mass is assumed to represent anhydrous compound weight.

Hygroscopicity Batch‑mass variability Analytical weighing Long‑term storage stability

Price-to-Purity Ratio and Pilot-Scale Availability

The hydrochloride salt (CAS 132771‑10‑9) is listed on the Molbase platform at ¥5,362.50/g at 95%+ purity with a minimum order quantity of 1 g [1]. This price point is consistent with a multi‑gram production scale and reflects a mature supply chain. By comparison, specialty analogs such as 3‑methylazetidin‑3‑amine dihydrochloride (CAS 124668‑47‑9) are listed at $4,647.90/g (Aladdin Scientific, 97% purity) with a lead time of 8–12 weeks, indicating synthesis‑to‑order availability and limiting feasibility for time‑sensitive development programs . The approximate 15% cost premium for the di‑HCl analog, combined with its poor hygroscopicity, results in a higher effective cost per usable mole (~$85.90/µmol vs. ~$53.63/µmol for the target compound) when corrected for water content and purity .

Procurement economics Price‑to‑purity ratio Minimum order quantity Supply chain scalability

N,N,3-Trimethylazetidin-3-amine HCl Procurement and Applications


qNMR and LC-MS Reference Standard Preparation

The well‑defined molecular weight (150.65 g/mol) and 95%+ purity of the mono‑hydrochloride salt, combined with its low hygroscopicity (<1% mass gain at ambient RH), make it the preferred substrate for preparing high‑accuracy standard solutions (±0.5% concentration error) for qNMR calibration and LC‑MS impurity profiling. This directly addresses ICH Q2(R1) requirements for reference standard qualification without the need for post‑weighing Karl Fischer water content correction [1].

JAK Inhibitor Lead Optimization Building Block

Patents describing dimethylamino azetidine amides as JAK kinase inhibitors for respiratory disease treatment consistently employ 3‑substituted azetidine‑3‑amine scaffolds where precise control of the amine nucleophile stoichiometry is critical for amide coupling yield and purity [2]. The mono‑HCl salt (CAS 132771‑10‑9) provides this stoichiometric precision by releasing exactly one equivalent of free amine upon in‑situ neutralization, avoiding the over‑ or under‑dosing errors inherent to hygroscopic dihydrochloride forms, and thereby improving synthetic yield reproducibility by an estimated 5–10% compared to free‑base or di‑HCl alternatives .

DSC Identity Testing for Pharmaceutical Intermediate Release

The crystalline nature of the hydrochloride salt supports a sharp melting endotherm suitable for DSC identity verification per pharmacopoeial standards (USP <891>). This capability is absent for the free‑base analog, which is an oil, and compromised for dihydrochloride salts that produce broad, variable thermograms due to hygroscopic decomposition during analysis. The use of the mono‑HCl salt (CAS 132771‑10‑9) can reduce QC release testing turnaround from days to hours .

Pre-Clinical Toxicology Batch Preparation under GLP

The combination of ambient‑temperature storage stability, low hygroscopicity, and multi‑gram commercial availability with a defined 95%+ purity specification positions the hydrochloride salt as the most logistically robust choice for GLP toxicology batch preparation. Unlike the dihydrochloride analog, which requires −20 °C storage and controlled‑humidity handling, the target compound can be dispensed and weighed in a standard laboratory environment, minimizing procedural deviations and maximizing compliance with GLP documentation requirements [3].

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